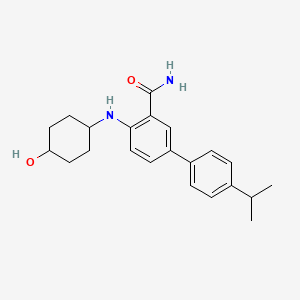Grp94 Inhibitor-1
CAS No.:
Cat. No.: VC7244315
Molecular Formula: C22H28N2O2
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H28N2O2 |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 2-[(4-hydroxycyclohexyl)amino]-5-(4-propan-2-ylphenyl)benzamide |
| Standard InChI | InChI=1S/C22H28N2O2/c1-14(2)15-3-5-16(6-4-15)17-7-12-21(20(13-17)22(23)26)24-18-8-10-19(25)11-9-18/h3-7,12-14,18-19,24-25H,8-11H2,1-2H3,(H2,23,26) |
| Standard InChI Key | JMGDXIHGWTVBMX-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)NC3CCC(CC3)O)C(=O)N |
Introduction
Chemical and Pharmacological Profile of Grp94 Inhibitor-1
Structural Characteristics
Grp94 Inhibitor-1 (C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>; MW 352.47 g/mol) features a resorcinylic benzyl imidazole scaffold optimized for ER permeability and target engagement . The compound's solubility profile permits formulation in DMSO at 250 mg/mL (709.28 mM), with recommended storage at -20°C for ≤1 month or -80°C for ≤6 months to maintain stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2234897-35-7 |
| Molecular Formula | C<sub>22</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub> |
| Molecular Weight | 352.47 g/mol |
| Solubility (DMSO) | 709.28 mM |
| IC<sub>50</sub> (Grp94) | 2 nM |
| Selectivity (vs Hsp90α) | >1,000-fold |
Target Engagement Specificity
Comparative crystallography studies demonstrate that Grp94 Inhibitor-1 induces paralog-specific conformational changes in the ATP-binding domain. While Hsp90α maintains a closed lid structure upon inhibitor binding, Grp94 undergoes 4.3 Å displacement of Phe199, exposing a secondary binding pocket (Site 2) that accommodates the resorcinylic ester moiety . This structural rearrangement, coupled with benzyl imidazole insertion into Site 1, underlies the compound's exceptional selectivity profile .
Mechanistic Insights into Grp94 Inhibition
Allosteric Modulation of Chaperone Function
Grp94 Inhibitor-1 exploits structural plasticity in the Grp94 N-terminal domain through a dual-pocket binding mechanism:
-
Site 1 Occupation: The benzyl imidazole group inserts into a hydrophobic pocket bordered by Trp223, Val211, and Phe199, forming π-π interactions with Phe195 .
-
Site 2 Engagement: Conformational changes induced by Site 1 binding expose a secondary cleft that accommodates the resorcinylic scaffold in a flipped "chloro-out" orientation, stabilized by hydrogen bonds with Asp93 and water-mediated interactions .
This dual engagement disrupts ATPase activity (IC<sub>50</sub> = 2 nM) and prevents client protein maturation, particularly affecting integrin subunits α2 and αL that require Grp94 for proper folding .
Client Protein Specificity
In Panc1 pancreatic carcinoma cells, 36-hour treatment with 1–5 μM Grp94 Inhibitor-1 reduces surface expression of:
-
Integrin α2: 58% reduction at 5 μM (p < 0.01 vs control)
Notably, cytoplasmic Hsp90α-dependent clients remain unaffected, confirming target specificity .
| Parameter | 10 mg/kg Reduction | 30 mg/kg Reduction |
|---|---|---|
| Disease Activity Index | 42%* | 67%** |
| Serum TNFα | 38%* | 61%** |
| Colonic IL-6 | 45%* | 73%** |
| Nuclear p65 Expression | 29%* | 58%** |
*p < 0.05, **p < 0.01 vs vehicle control
Mechanistically, treatment suppressed NF-κB activation (58% p65 reduction) and cytokine production without affecting colon length, suggesting immunomodulatory rather than tissue-reparative effects .
Cancer-Relevant Pathway Modulation
In pancreatic cancer models, Grp94 inhibition:
-
Disrupts α2β1 integrin-mediated adhesion to collagen IV (IC<sub>50</sub> = 1.2 μM)
-
Reduces hypoxia-inducible factor 1α (HIF-1α) stabilization under low oxygen conditions
-
Sensitizes cells to gemcitabine (2.3-fold reduction in IC<sub>50</sub>)
Structural Basis of Paralog Selectivity
Comparative Binding Mode Analysis
High-resolution co-crystal structures (Hsp90α: 1.79 Å; Grp94: 2.75 Å) reveal key selectivity determinants:
Table 3: Structural Differentiation Features
| Feature | Grp94-Inhibitor Complex | Hsp90α-Inhibitor Complex |
|---|---|---|
| Resorcinol Orientation | Flipped (chloro-out) | Standard (chloro-in) |
| Phe199 Position | 4.3 Å displacement | No movement |
| Site 2 Accessibility | Fully exposed | Sterically blocked |
| π-Stacking Interactions | Phe195 benzyl-imidazole | Phe138 edge-to-face |
The Grp94-specific conformational changes create a 128 Å<sup>3</sup> expansion in binding cavity volume compared to Hsp90α, enabling accommodation of the flipped resorcinylic scaffold .
Implications for Drug Design
The revealed binding poses suggest strategies for enhancing paralog selectivity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume